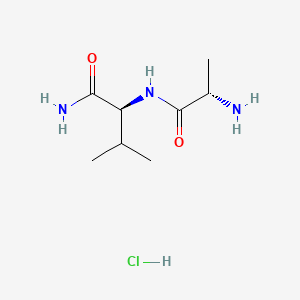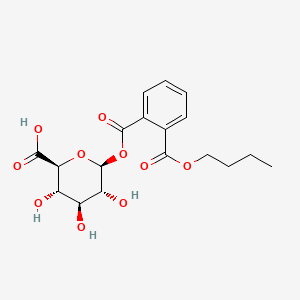
Monobutyl phthalate acyl-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monobutyl phthalate acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C18H22O10 and a molecular weight of 398.36 . It is primarily used in proteomics research and is known for its role in the detoxification process of phthalates . This compound is a glucuronide conjugate of monobutyl phthalate, which is a metabolite of dibutyl phthalate, a commonly used plasticizer .
Métodos De Preparación
The synthesis of Monobutyl phthalate acyl-beta-D-glucuronide involves the conjugation of monobutyl phthalate with glucuronic acid. This reaction typically requires specific conditions to ensure the successful formation of the glucuronide conjugate. The industrial production methods for this compound are not extensively documented, but it is generally produced for research purposes and stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Monobutyl phthalate acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Monobutyl phthalate acyl-beta-D-glucuronide has several scientific research applications, including:
Chemistry: It is used to study the detoxification processes of phthalates and their metabolites.
Biology: It helps in understanding the metabolic pathways and the role of glucuronidation in detoxification.
Medicine: It is used in toxicological studies to investigate the potential health effects of phthalates.
Mecanismo De Acción
The mechanism of action of Monobutyl phthalate acyl-beta-D-glucuronide involves its role in the detoxification processThis reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the substrate, making it more water-soluble and easier to excrete from the body .
Comparación Con Compuestos Similares
Monobutyl phthalate acyl-beta-D-glucuronide can be compared with other similar compounds, such as:
Monobutyl Phthalate-d4 Acyl-β-D-glucuronide: This is a deuterium-labeled metabolite of monobutyl phthalate, used for precise tracing in studies of phthalate metabolism.
Monobutyl Phthalate Glucuronide: Another glucuronide conjugate of monobutyl phthalate, used in similar research applications.
The uniqueness of this compound lies in its specific structure and its role in the detoxification process, making it a valuable compound for research in various scientific fields .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-butoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O10/c1-2-3-8-26-16(24)9-6-4-5-7-10(9)17(25)28-18-13(21)11(19)12(20)14(27-18)15(22)23/h4-7,11-14,18-21H,2-3,8H2,1H3,(H,22,23)/t11-,12-,13+,14-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTNBUBWGRBAFE-PCBYGDGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858130 |
Source


|
| Record name | 1-O-[2-(Butoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85209-81-0 |
Source


|
| Record name | 1-O-[2-(Butoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
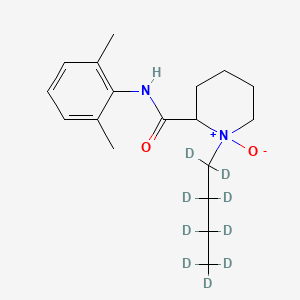

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)
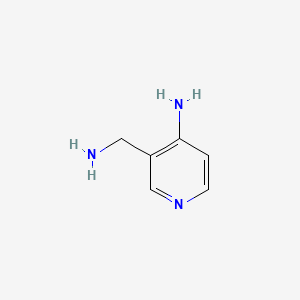

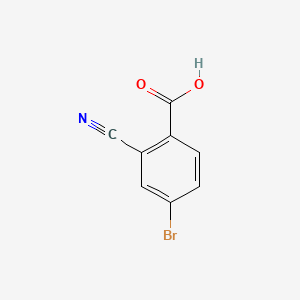
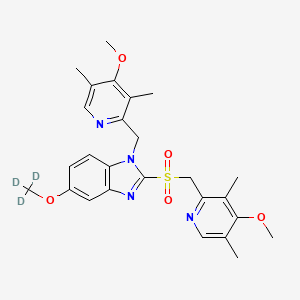
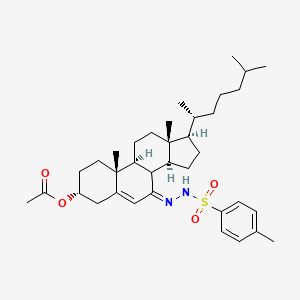
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)
![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)
